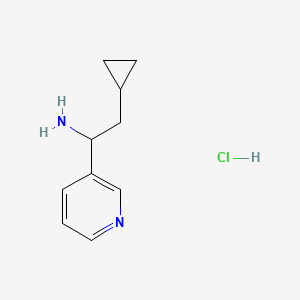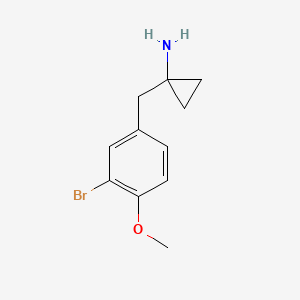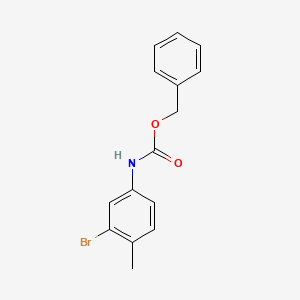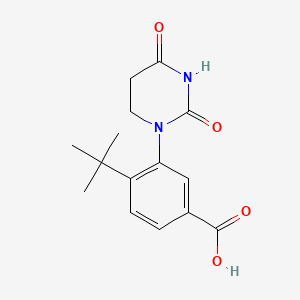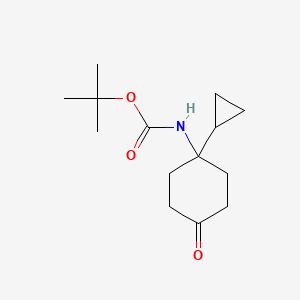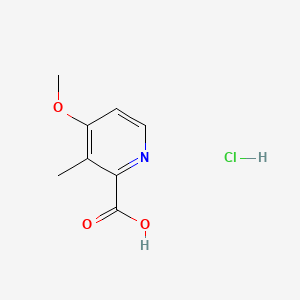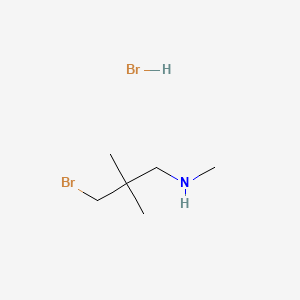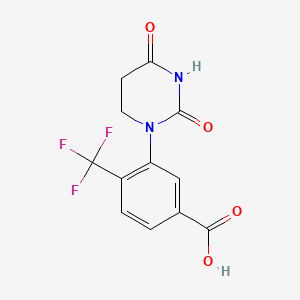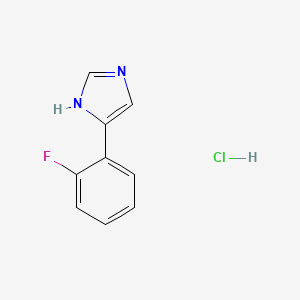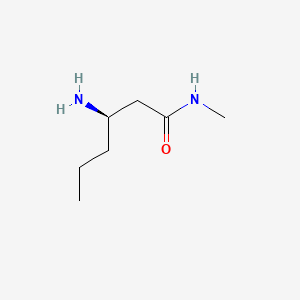
(3R)-3-amino-N-methylhexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-amino-N-methylhexanamide is an organic compound with a specific stereochemistry, characterized by the presence of an amino group, a methyl group, and a hexanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-N-methylhexanamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a hexanoic acid derivative.
Amidation Reaction: The precursor undergoes an amidation reaction with methylamine to form the N-methylhexanamide intermediate.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the (3R)-enantiomer.
Amination: Finally, the (3R)-N-methylhexanamide undergoes an amination reaction to introduce the amino group at the 3-position, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to isolate the desired enantiomer with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-amino-N-methylhexanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted hexanamides.
Wissenschaftliche Forschungsanwendungen
(3R)-3-amino-N-methylhexanamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3R)-3-amino-N-methylhexanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S)-3-amino-N-methylhexanamide
- (3R)-3-amino-N-ethylhexanamide
- (3R)-3-amino-N-methylpentanamide
Uniqueness
(3R)-3-amino-N-methylhexanamide is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in research and industrial applications.
Eigenschaften
Molekularformel |
C7H16N2O |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
(3R)-3-amino-N-methylhexanamide |
InChI |
InChI=1S/C7H16N2O/c1-3-4-6(8)5-7(10)9-2/h6H,3-5,8H2,1-2H3,(H,9,10)/t6-/m1/s1 |
InChI-Schlüssel |
RCPRSDNZZZJHCV-ZCFIWIBFSA-N |
Isomerische SMILES |
CCC[C@H](CC(=O)NC)N |
Kanonische SMILES |
CCCC(CC(=O)NC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Chlorophenyl)(phenyl)methyl]-4-({1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methyl)piperazinedihydrochloride](/img/structure/B13493032.png)
![(2S,3aS,6aS)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide hydrochloride](/img/structure/B13493035.png)
